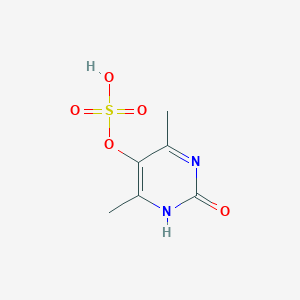![molecular formula C11H11N3O2 B11945173 N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound has a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methylbenzoic acid hydrazide with acetic anhydride under reflux conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced heterocyclic compounds .
Applications De Recherche Scientifique
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methylphenyl)acetamide: This compound has a similar structure but lacks the oxadiazole ring, resulting in different chemical and biological properties.
N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, leading to variations in its reactivity and applications.
Uniqueness
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical reactivity and biological activity. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)10-13-14-11(16-10)12-8(2)15/h3-6H,1-2H3,(H,12,14,15) |
Clé InChI |
IKOPUNUPKHEHGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


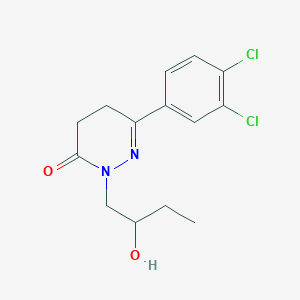
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)

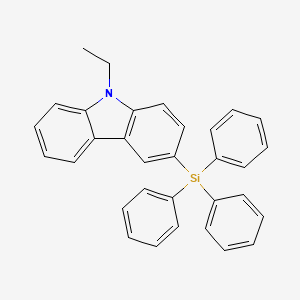
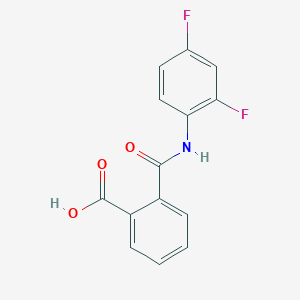
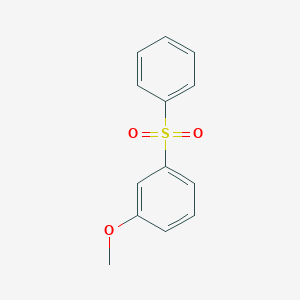


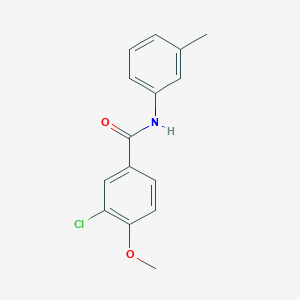

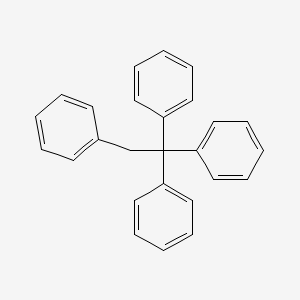

![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)
